molecular formula C9H18N2O2 B579938 N-Boc-piperazine-d4 CAS No. 1126621-87-1

N-Boc-piperazine-d4

Cat. No. B579938
M. Wt: 190.279
InChI Key: CWXPZXBSDSIRCS-CQOLUAMGSA-N
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Description

N-Boc-piperazine-d4 is a compound used for pharmaceutical testing . It is an N-Boc protected piperazine and is used as a reference standard for accurate results .


Synthesis Analysis

N-Boc-piperazine can be synthesized through various methods. One such method involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . Another method involves the direct lithiation of N-Boc piperazines at temperatures higher than -78°C .


Molecular Structure Analysis

The molecular formula of N-Boc-piperazine-d4 is C9H14D4N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .


Chemical Reactions Analysis

N-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Physical And Chemical Properties Analysis

N-Boc-piperazine-d4 has a molecular weight of 186.251 . It has a density of 1.0±0.1 g/cm3, a boiling point of 258.0±15.0 °C at 760 mmHg, and a melting point of 47-49ºC . The flash point is 109.8±20.4 °C .

Scientific Research Applications

1. Synthetic Methodologies for α-Substituted Piperazines

Research by Firth, O’Brien, & Ferris (2017) developed simple procedures for the racemic lithiation/trapping of N-Boc piperazines. This method simplifies previous complex procedures, allowing the creation of a wide range of α-functionalized N-Boc piperazines.

2. Construction of Chiral Piperazine Building Blocks

Crestey et al. (2009) described the synthesis of chiral monosubstituted piperazine building blocks from nosylamide-activated aziridines, leading to optically pure N-Boc-protected piperazines. This process is significant for solution-phase synthesis, offering mild conditions and short reaction times (Crestey et al., 2009).

3. Novel Route to 2-Substituted Piperazines

Berkheij et al. (2005) introduced an efficient synthetic route for 2-substituted piperazines, crucial in pharmaceutical applications. The key step involves α-lithiation of N-Boc piperazines, followed by reactions with various electrophiles (Berkheij et al., 2005).

4. Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives

Kulkarni et al. (2016) synthesized and characterized two N-Boc piperazine derivatives, exploring their structural features and antibacterial, antifungal activities. This research is essential for understanding the biological applications of these compounds (Kulkarni et al., 2016).

5. Catalytic Applications in Drug Synthesis

Yong, Teo, & Tan (2013) developed a strategy for cross-coupling N-Boc protected piperazines with aryl iodides. This method is particularly useful in synthesizing trazodone, demonstrating the utility of N-Boc piperazines in drug synthesis (Yong, Teo, & Tan, 2013).

6. Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, including those with N-Boc protection, play a significant role in therapeutic applications. Rathi et al. (2016) reviewed the use of piperazine derivatives in a range of therapeutic areas, demonstrating the versatility of this chemical structure in drug development (Rathi et al., 2016).

Safety And Hazards

N-Boc-piperazine-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is prevalent in diverse pharmacological agents . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new drugs with improved pharmacological and pharmacokinetic profiles.

properties

CAS RN

1126621-87-1

Product Name

N-Boc-piperazine-d4

Molecular Formula

C9H18N2O2

Molecular Weight

190.279

IUPAC Name

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2

InChI Key

CWXPZXBSDSIRCS-CQOLUAMGSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

synonyms

1-(tert-Butoxycarbonyl)piperazine-d4;  1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4;  tert-Butyl 1-Piperazinecarboxylate-d4;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4;  1-Piperazinecarboxylic Acid tert-Butyl Ester-d4;  1-Piperazine-3,3,5,5-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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